Product packaging for Octylsparsomycin(Cat. No.:CAS No. 88001-59-6)

Octylsparsomycin

Cat. No.: B1240790
CAS No.: 88001-59-6
M. Wt: 459.6 g/mol
InChI Key: CTSQVSMSXPYTMI-YDBINQNNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Octylsparsomycin is a derivative of the antibiotic sparsomycin, known for its potent inhibition of eukaryotic protein synthesis. It functions by targeting the peptidyl transferase center (PTC) of the 60S ribosomal subunit, thereby blocking peptide bond formation and stopping protein translation. This mechanism is of significant interest in oncology research, as it exhibits cytotoxic activity against various tumor cell lines. Studies on sparsomycin analogs have indicated that this compound may demonstrate enhanced activity compared to the parent compound, making it a valuable tool for investigating new anticancer strategies and the fundamental biology of ribosome function . This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H33N3O5S2 B1240790 Octylsparsomycin CAS No. 88001-59-6

Properties

CAS No.

88001-59-6

Molecular Formula

C20H33N3O5S2

Molecular Weight

459.6 g/mol

IUPAC Name

(E)-N-[(2S)-1-hydroxy-3-[(R)-octylsulfanylmethylsulfinyl]propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide

InChI

InChI=1S/C20H33N3O5S2/c1-3-4-5-6-7-8-11-29-14-30(28)13-16(12-24)22-18(25)10-9-17-15(2)21-20(27)23-19(17)26/h9-10,16,24H,3-8,11-14H2,1-2H3,(H,22,25)(H2,21,23,26,27)/b10-9+/t16-,30+/m0/s1

InChI Key

CTSQVSMSXPYTMI-YDBINQNNSA-N

SMILES

CCCCCCCCSCS(=O)CC(CO)NC(=O)C=CC1=C(NC(=O)NC1=O)C

Isomeric SMILES

CCCCCCCCSC[S@](=O)C[C@H](CO)NC(=O)/C=C/C1=C(NC(=O)NC1=O)C

Canonical SMILES

CCCCCCCCSCS(=O)CC(CO)NC(=O)C=CC1=C(NC(=O)NC1=O)C

Synonyms

octylsparsomycin

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Octylsparsomycin

Retrosynthetic Analysis and Key Precursors for Sparsomycin (B1681979) and Octylsparsomycin

The synthetic planning for this compound is conceptually similar to that of its parent compound, sparsomycin. A retrosynthetic analysis typically involves a disconnection of the central amide bond, which links the two main fragments of the molecule: the uracil-containing acrylic acid moiety and the complex amino alcohol side chain. bibliotekanauki.pldeanfrancispress.comucoz.comyoutube.com This convergent approach allows for the independent synthesis of these two key precursors, which are then coupled in a later step to form the final molecule. researchgate.net

The key precursors for the synthesis of the sparsomycin core are:

(E)-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enoic acid: This unsaturated carboxylic acid forms the "western" half of the molecule and is derived from 6-methyluracil. researchgate.netresearchgate.net Its synthesis has been developed from starting materials like cyanoacetylurea. jst.go.jp

A chiral amino alcohol with a monoxodithioacetal moiety: This "eastern" half contains the characteristic sulfur-containing side chain. For sparsomycin, the precursor is typically derived from L-cysteine or L-serine. researchgate.netwikipedia.org Biosynthetic studies have identified L-cysteine and the S-methyl group of methionine as the natural precursors for the monooxo-dithioacetal group in sparsomycin. wikipedia.org

For This compound , the retrosynthetic strategy remains the same. However, the key precursor for the side chain is modified. Instead of a methylthiomethyl group, an octylthiomethyl group is required. This necessitates a different starting material or a modification in the synthetic sequence for the amino alcohol fragment to incorporate the longer alkyl chain.

Precursor TypeSparsomycinThis compound
Carboxylic Acid Moiety(E)-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enoic acid(E)-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enoic acid
Amino Alcohol MoietyDerived from L-cysteine, containing a -S(O)CH₂SMe groupDerived from a modified cysteine precursor to incorporate a -S(O)CH₂SOctyl group

Advanced Synthetic Approaches to this compound

The synthesis of this compound requires precise control over stereochemistry and the efficient introduction of the octyl group.

The biological activity of sparsomycin and its analogues is highly dependent on their stereochemistry. researchgate.net Sparsomycin possesses two stereocenters: a chiral carbon atom in the amino alcohol backbone (C2') and a chiral sulfur atom in the sulfoxide (B87167) group. The natural and most active form of sparsomycin has the S-configuration at the carbon atom and the R-configuration at the sulfur atom (SCRS). researchgate.net

The stereoselective synthesis of the core scaffold and side chains is therefore a critical aspect of any synthetic route. researchgate.net This is typically achieved through several strategies:

Use of Chiral Pool Starting Materials: L-cysteine and L-serine are common starting points, providing the correct stereochemistry at the C2' position. researchgate.netru.nl

Asymmetric Oxidation: The stereoselective oxidation of a dithioacetal precursor is a key step to establish the chiral sulfoxide. Recent methods have utilized titanium-mandelate complexes to achieve regioselective and diastereoselective oxidation of the internal sulfur atom in a disulfide intermediate. researchgate.net Another approach involves asymmetric sulfide (B99878) oxidation as a key step. researchgate.net

Diastereomer Separation: In many syntheses, a mixture of diastereomeric sulfoxides is formed. These can often be separated by chromatographic techniques. ru.nl

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that allows for the modification of a complex molecule in the final steps of a synthesis. researchgate.net This approach is particularly useful for generating a library of analogues for SAR studies. In the context of this compound, LSF can be applied to introduce the octyl group onto a common sparsomycin precursor.

The synthesis of various alkylsparsomycin analogues, including ethyl-, butyl-, and this compound, suggests a divergent synthetic strategy where a common intermediate is alkylated late in the synthesis. researchgate.net One plausible approach involves the preparation of a key intermediate, such as an α-halo sulfoxide derivative, which can then be reacted with different sodium alkylmercaptides (e.g., sodium octylmercaptide) to introduce the desired alkyl chain. researchgate.net This allows for the efficient synthesis of a range of analogues with varying alkyl side chains from a common precursor.

Preparation and Characterization of this compound Analogues and Derivatives

The preparation of analogues and derivatives of this compound is essential for understanding the structural requirements for its biological activity.

The synthesis of all four possible stereoisomers of sparsomycin (SCRS, RCRS, SCSS, and RCSS) has been accomplished. researchgate.netresearchgate.net These studies have unequivocally demonstrated that the SCRS configuration is the most potent. researchgate.net The synthesis of these stereoisomers typically involves using both D- and L-cysteine as starting materials and separating the diastereomeric sulfoxides at an intermediate stage. The characterization of these stereoisomers is often carried out using techniques like Circular Dichroism (CD) spectroscopy. researchgate.net While the specific synthesis of all stereoisomers of this compound is not detailed in the literature, the principles established for sparsomycin are directly applicable.

Modifications of the alkyl and sulfoxide moieties have been a major focus of SAR studies on sparsomycin.

Alkyl Moiety Modifications: The lipophilicity of the side chain has been shown to be a critical factor for activity. Increasing the length of the alkyl chain from methyl (sparsomycin) to octyl (this compound) leads to a significant increase in cytostatic activity. nih.gov A variety of analogues with different alkyl and arylalkyl groups replacing the methyl group have been synthesized to explore this effect. ru.nlresearchgate.net For example, analogues with benzyl (B1604629) groups have been prepared and evaluated. nih.govvcu.edu

Sulfoxide Moiety Modifications: The sulfoxide group is essential for the biological activity of sparsomycin. researchgate.netacs.org Analogues where the sulfoxide oxygen is absent (S-deoxo analogues) or moved to the other sulfur atom (β-sulfoxide) show significantly reduced activity. nih.gov The synthesis of phenolic sulfoxide analogs has also been explored, which displayed an enhanced "preincubation effect," suggesting a potential role of the sulfoxide in the mechanism of action. nih.gov A total synthesis of sparsomycin and sparoxomycins A1 and A2 has been achieved, which involves the diastereoselective oxidation of the terminal sulfide moiety of sparsomycin. acs.org

The table below summarizes some of the key modifications made to the sparsomycin structure and their general effect on activity.

ModificationExample Compound(s)General Effect on Activity
Alkyl Chain ElongationEthylsparsomycin, Butylsparsomycin, this compoundIncreased activity with increased lipophilicity
Arylalkyl SubstitutionBenzylsparsomycinActivity is retained, dependent on substituents
Sulfoxide RemovalS-deoxo-sparsomycinGreatly reduced activity
Sulfoxide Positional Isomerβ-sulfoxide sparsomycin analogueReduced activity

Molecular and Cellular Mechanisms of Action of Octylsparsomycin

Direct Interaction with the Ribosomal Machinery

The primary cellular target of octylsparsomycin is the ribosome, the macromolecular complex that translates messenger RNA (mRNA) into protein. researchgate.netnih.gov The compound's interaction is specific to the large ribosomal subunit, where the catalytic activity for peptide bond formation resides. researchgate.net

This compound binds to the large ribosomal subunit at the peptidyl transferase center (PTC). researchgate.netnih.govd-nb.info The PTC is a highly conserved region within the large ribosomal subunit responsible for catalyzing the formation of peptide bonds. d-nb.infonih.gov Sparsomycin (B1681979) and its derivatives, including this compound, are recognized for their interference with the PTC's function, thereby preventing the transfer of the nascent polypeptide chain from the peptidyl-tRNA to the aminoacyl-tRNA. researchgate.nettandfonline.com

Research indicates the presence of a hydrophobic region at the PTC, and the interaction of sparsomycin-class compounds with this area is a key feature of their binding. researchgate.net The lipophilic character of the octyl group in this compound likely enhances this hydrophobic interaction with the ribosomal binding site. epo.org This is supported by findings that the unmodified uracil (B121893) ring structure within the parent molecule is crucial for the interaction with the ribosomal peptidyl transferase. researchgate.net The parent compound, sparsomycin, is known to inhibit the interaction of substrates with the A-site (aminoacyl site) of the peptidyl transferase while simultaneously stimulating substrate binding at the P-site (peptidyl site). ru.nl

This compound demonstrates inhibitory activity against protein synthesis in both prokaryotic and eukaryotic systems. epo.org Studies have compared its effects on ribosomes from bacteria, such as E. coli (prokaryotic), and from eukaryotic organisms like Saccharomyces cerevisiae and murine leukemia L1210 cells. researchgate.netepo.org

While active in both domains of life, eukaryotic ribosomes appear to be more sensitive to modifications in the drug's hydrophobicity. researchgate.net The interaction between sparsomycin analogues and the hydrophobic pocket at the PTC is reportedly more pronounced in eukaryotic ribosomes compared to prokaryotic ones. researchgate.net However, one study noted that in a "fragment reaction" assay, which is conducted in 30% ethanol, this compound showed relatively low activity in both systems. epo.org This was interpreted as evidence of a lipophilic interaction between the drug and its binding site, which is disrupted by the presence of ethanol. epo.org Despite this, other research has highlighted this compound as being a more potent analogue than the parent sparsomycin. researchgate.netru.nl

The table below presents data on the concentration of this compound required for 50% inhibition of protein synthesis (ED₅₀) in different cell-free systems.

System Organism Assay Type ED₅₀ (μg/ml) Reference
ProkaryoticE. coliPolyphenylalanine Synthesis0.3 epo.org
EukaryoticSaccharomyces cerevisiaePolyphenylalanine Synthesis0.03 epo.org
ProkaryoticE. coliFragment Reaction>100 epo.org
EukaryoticSaccharomyces cerevisiaeFragment Reaction>100 epo.org

This interactive table summarizes the effective concentration for 50% inhibition (ED₅₀) of protein synthesis by this compound in different biological systems.

Elucidation of Protein Synthesis Inhibition Pathway

The interaction of this compound with the ribosome culminates in the arrest of protein synthesis. This is achieved by disrupting key steps in the elongation cycle of translation.

This compound's binding at the peptidyl transferase center sterically and/or allosterically hinders the proper functioning of this ribosomal hub. nih.govru.nl The parent compound, sparsomycin, has been shown to inhibit the binding of aminoacyl-tRNA (aa-tRNA) substrates to the A-site of the PTC. d-nb.inforu.nl This interference prevents the incoming amino acid, carried by its tRNA, from being correctly positioned for catalysis. Interestingly, this inhibition of A-site binding is accompanied by a stimulation of substrate binding at the ribosomal P-site. ru.nl This dual effect suggests a complex allosteric mechanism where the binding of this compound distorts the PTC's conformation, favoring P-site occupation while preventing productive A-site accommodation, thereby stalling the ribosome. ru.nl Following peptide bond formation, the ribosome must move one codon along the mRNA in a process called translocation, which is also inhibited by some antibiotics; however, the primary block by the sparsomycin class is prior to this step. nih.gov

The definitive step blocked by this compound is the formation of the peptide bond itself. tandfonline.comru.nl This reaction, catalyzed by the peptidyl transferase activity of the large ribosomal subunit, involves the transfer of the polypeptide chain from the P-site tRNA to the amino group of the amino acid on the A-site tRNA. researchgate.netnih.gov By binding within the PTC, this compound acts as a potent inhibitor of this crucial transpeptidation reaction. researchgate.nettandfonline.comru.nl This direct blockage of the ribosome's catalytic core is the central element of its mechanism of action, leading to the cessation of polypeptide chain elongation. tandfonline.com

While specific kinetic studies detailing the rate of translational arrest induced by this compound are not extensively detailed in the surveyed literature, the mechanism of action provides insight into the nature of the inhibition. The binding of sparsomycin analogues to the ribosome is potent, suggesting a strong affinity and a rapid onset of inhibition. researchgate.netru.nl The mechanism, which involves interference with substrate binding at the A-site and direct inhibition of the peptidyl transferase reaction, points towards a powerful and effective blockade of translation. ru.nlru.nl The interaction is characterized by a mutual interaction at the A- and P-sites, which has been postulated to be an allosteric effect. ru.nl This mode of action effectively freezes the ribosome in a state where it is unable to catalyze further peptide bond formation, leading to a complete halt in protein synthesis. tandfonline.com

Downstream Cellular Consequences of Ribosomal Targeting

Following the initial interaction with the ribosomal machinery, this compound triggers a cascade of cellular events. These downstream consequences are a direct result of the inhibition of protein synthesis and are central to its biological activity, particularly its effects on cell growth and viability.

Inhibition of Cellular Proliferation and Cytostatic Effects

A primary outcome of this compound's mechanism of action is the potent inhibition of cellular proliferation. This cytostatic effect, which refers to the ability to halt cell growth and division, has been a key focus of research. Studies have demonstrated that this compound is a more powerful cytostatic agent than its parent compound, Sparsomycin. researchgate.netnih.gov

The enhanced activity of this compound is linked to its increased lipophilicity, or its ability to dissolve in fats and lipids. researchgate.netnih.gov This property likely facilitates its passage through the cell membrane, leading to higher intracellular concentrations and greater interaction with its ribosomal target. The cytostatic activity of Sparsomycin analogs is typically quantified using an in vitro clonogenic assay, which measures the ability of a single cell to grow into a colony. researchgate.netnih.gov In this assay, using murine leukemia L1210 cells, this compound was found to be approximately three times more effective at inhibiting colony formation than Sparsomycin. researchgate.netnih.gov The potency is expressed as an ID50 value, which represents the concentration of the drug required to inhibit 50% of colony formation. nih.gov

CompoundRelative Cytostatic Activity (L1210 Cells)Key Factor for Activity
This compound ~3x more effective than SparsomycinIncreased lipophilicity enhances activity. researchgate.netnih.gov
Sparsomycin Baseline activityThe S configuration of the chiral carbon atom is essential for optimal activity. nih.gov

This table presents a comparative overview of the cytostatic activity based on available research findings.

Alterations in Macromolecular Synthesis Profiles (e.g., DNA synthesis inhibition)

The ribosomal blockade initiated by this compound and its analogs leads to significant disruptions in the synthesis of essential macromolecules. While the primary target is protein synthesis, this inhibition has downstream effects on other critical cellular processes, including the replication of genetic material.

Research has confirmed that analogs of this compound are effective inhibitors of deoxyribonucleic acid (DNA) synthesis. nih.gov In studies conducted on L5178Y lymphoma cells, these compounds demonstrated significant activity in preventing the synthesis of DNA. nih.gov The inhibition of DNA synthesis is a crucial factor in the compound's anti-proliferative effects, as cells cannot divide without replicating their genome. patsnap.com While the parent compound Sparsomycin is known to preferentially inhibit protein synthesis in various cell types, including E. coli and mouse L cells, its analogs also clearly interfere with DNA synthesis pathways. nih.govru.nl

Cellular ProcessEffect of this compound AnalogsCell Line Studied
DNA Synthesis Significant inhibition observed. nih.govL5178Y lymphoma cells nih.gov
Protein Synthesis The primary mechanism involves inhibiting the peptidyl transferase center on the large ribosomal subunit. ru.nltandfonline.comL1210, E. coli, L cells nih.govru.nl
RNA Synthesis Some analogs have been shown to predominantly inhibit RNA synthesis in certain organisms like Leishmania d. donovani. ru.nlLeishmania d. donovani promastigotes ru.nl

This table summarizes the known effects of Sparsomycin and its analogs on the synthesis of different macromolecules.

Induction of Morphological Changes in Transformed Cell Lines

Beyond halting proliferation, this compound and related compounds can induce physical changes in the appearance of cancer cells. tandfonline.com Cell transformation is a process where normal cells acquire the characteristics of cancer cells, including changes in shape and growth patterns. europa.eu These transformed cells often exhibit a rounded or less structured morphology compared to their normal counterparts. mdpi.com

Sparsomycin analogs have been observed to cause "morphological reversion" in transformed cell lines such as srcts-NRK cells. tandfonline.com This means the compound can cause the cancerous cells to revert to a flatter, more normal-looking morphology. This effect indicates an interference with the cellular structures that maintain the transformed phenotype. Interestingly, while the cytostatic activity of this compound is strongly correlated with its lipophilicity, the ability to induce morphological changes does not appear to follow the same trend. nih.govtandfonline.com Sparsomycin itself, which is less lipophilic, showed the highest activity in causing morphological reversion in these studies. tandfonline.com

Compound ClassObserved EffectCell LineNote
Sparsomycin Analogs Induction of morphological reversion. tandfonline.comsrcts-NRK cells tandfonline.comThe activity was not parallel to the compound's lipophilicity. tandfonline.com

This table outlines the observed morphological effects of Sparsomycin analogs on a transformed cell line.

Structure Activity Relationship Sar of Octylsparsomycin and Its Analogues

Stereochemical Determinants of Biological Efficacy

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor governing the interaction of sparsomycin (B1681979) analogues with their biological target, the ribosome. The molecule possesses two chiral centers: a carbon atom and a sulfoxide (B87167) sulfur atom, the specific configuration of which dictates the compound's potency.

Role of Chiral Carbon Atom Configuration (e.g., S Configuration)

The configuration of the chiral carbon atom is a primary determinant of biological efficacy. Research comparing various stereoisomers has unambiguously demonstrated that the S configuration of this carbon atom is essential for optimal activity. nih.gov Analogues synthesized with the naturally occurring SCRS chirality, characteristic of sparsomycin, are the most potent inhibitors of peptide bond formation. researchgate.netnih.govnih.gov Further evidence comes from the evaluation of S-deoxo analogues, where the compound retaining the S configuration at the chiral carbon is substantially more active than its R-configuration enantiomer. ru.nl This highlights that the specific spatial orientation conferred by the S configuration is crucial for the molecule's proper binding and inhibitory function at the peptidyl transferase center of the ribosome.

Significance of Sulfoxide Sulfur Atom Stereochemistry (e.g., R Chirality)

While the chiral carbon's configuration is paramount, the stereochemistry of the sulfoxide sulfur atom also plays an important role. nih.gov Studies comparing the four possible stereoisomers have established that sparsomycin, which possesses SCRS chirality, is the most potent variant. researchgate.netnih.gov The R chirality of the sulfoxide sulfur is of significant importance for the molecule's biological function. nih.gov This suggests that the spatial arrangement around both chiral centers must be correct to achieve maximal inhibitory activity. datapdf.com The configuration of these two centers can dictate whether the compound acts as a time- and temperature-dependent inhibitor of peptidyl transferase. nih.gov

Stereoisomer Configuration (Carbon, Sulfur)Relative Biological Activity
SCRS (Sparsomycin)Optimal / Most Potent researchgate.netnih.gov
RCSSLow Activity nih.gov
SCSSLow Activity nih.gov
RCRSLow Activity nih.gov

Functional Group Contributions to Pharmacological Activity

Beyond stereochemistry, the presence and nature of specific functional groups are critical to the activity of sparsomycin analogues. SAR studies have focused on the sulfoxide and hydroxymethyl moieties to understand their contribution.

Investigation of Hydroxymethyl Function Essentiality

Analogue ModificationKey Functional GroupImpact on Biological Activity
S-deoxo analogueα-Sulfur OxygenLow activity, indicating the oxygen is essential. researchgate.netru.nl
O-acetylated analogueHydroxymethyl GroupActivity similar to sparsomycin, indicating the hydroxyl is not essential. ru.nl
Deshydroxy-methyl analogueHydroxymethyl GroupSlight increase in activity. ru.nl
CompoundSide ChainRelative LipophilicityRelative Cytostatic Activity
SparsomycinMethylBaselineBaseline nih.gov
Ethyl analogueEthylIncreasedHigher activity than sparsomycin. tandfonline.com
Butyl analogueButylFurther IncreasedHigher activity than ethyl analogue. tandfonline.com
OctylsparsomycinOctylSignificantly Increased~3 times as effective as sparsomycin. nih.gov

Rational Design and Synthesis of Potent this compound Derivatives for Enhanced Activity

The discovery that this compound possesses significantly higher cytostatic activity than its parent compound, sparsomycin, has spurred further research into the rational design and synthesis of even more potent derivatives. nih.gov The primary strategy has been to build upon the enhanced lipophilicity of this compound, which appears to be a key factor in its improved biological function. nih.govepo.org Investigations into the structure-activity relationships (SAR) of sparsomycin and its analogues have revealed several critical structural features that are essential for their activity, guiding the design of new derivatives. nih.govtandfonline.com

Key SAR findings have established that the S configuration of the chiral carbon atom and the R chirality of the sulfoxide sulfur atom are crucial for optimal activity. nih.gov Furthermore, the presence of an oxygen atom on the alpha-sulfur and the integrity of the pyrimidinylpropenamide group are considered essential for the compound's biological function. nih.govtandfonline.com These principles form the foundation for the rational design of new analogues, aiming to enhance efficacy while preserving these vital structural motifs.

A significant focus of synthetic efforts has been the modification of the stereochemistry and substituents of the sparsomycin framework. In one such study, five analogues of this compound were synthesized to evaluate their ability to inhibit DNA synthesis in L5178Y lymphoma cells. nih.gov All the synthesized compounds demonstrated noteworthy activity. nih.gov The synthesis of these analogues often follows established routes, which can be adapted to introduce specific modifications. A highly suitable synthetic pathway frequently starts with BOC-D-cystine methylester, which is then converted into a key α-chlorosulfoxide intermediate. epo.org This intermediate can then be reacted with various nucleophiles to generate the desired analogues. epo.org For instance, the synthesis of this compound itself can be achieved by reacting the chlorosulfoxide with sodium octylthiolate. epo.org

The results from these rationally designed derivatives have provided deeper insights into the SAR of the this compound class. It was observed that compounds with an Rc configuration at the chiral carbon exhibited nearly identical, significant activities, regardless of the sulfoxide sulfur's configuration. nih.gov However, among the Sc isomers, the Rs configuration at the sulfoxide was found to be advantageous for activity, reinforcing the importance of specific stereochemistry for optimal biological effect. nih.gov

The table below summarizes the findings for several synthesized this compound analogues, highlighting the relationship between their stereochemical configuration and their biological activity.

CompoundChirality (Carbon)Chirality (Sulfoxide)Relative Activity
Analogue 1RNot specifiedSignificant
Analogue 2RNot specifiedSignificant
Analogue 3SRAdvantageous for activity
Analogue 4SSLess active than Rs isomer
Analogue 5Not specifiedNot specifiedSignificant

Data synthesized from research on the inhibition of DNA synthesis in L5178Y lymphoma cells. nih.gov

These synthetic and evaluative efforts demonstrate a clear strategy: leveraging the favorable lipophilic character of the octyl group while systematically modifying other parts of the molecule to fine-tune its activity. epo.orgnih.gov The consistent finding that modifications can lead to potent derivatives underscores the potential of this compound as a template for developing new therapeutic agents. ru.nl

Preclinical Investigations of Octylsparsomycin S Biological Profile

In Vitro Pharmacological Characterization

The in vitro assessment of octylsparsomycin has been instrumental in quantifying its cytotoxic and cytostatic activities against a range of cancer cell lines. These studies have provided insights into its potency and have allowed for comparisons with its parent compound and other synthetic analogues.

Efficacy in Diverse Cell Lines (e.g., L1210 leukemia, L5178Y lymphoma, HeLa S3)

This compound has demonstrated notable activity against murine L1210 leukemia cells. nih.gov Studies have utilized this cell line extensively to probe the structure-activity relationships of sparsomycin (B1681979) analogues. nih.govresearchgate.net The L1210 cell line, derived from a DBA/2 mouse, is a widely used model for leukemia research. meliordiscovery.com

The murine lymphoma cell line L5178Y has also been a key model in the preclinical evaluation of potential anticancer compounds. nih.govnih.gov This cell line is used in forward mutation assays to detect a wide range of genetic damage. nih.gov While specific data on this compound's efficacy in L5178Y cells is not detailed in the provided results, the cell line is a standard for such assessments.

The HeLa S3 cell line, a clonal derivative of the original HeLa human cervical adenocarcinoma cell line, is another important tool in cancer research. altogen.comnih.gov It has been used in studies to understand viral replication and the metabolism of antiviral compounds. nih.govnih.gov Although direct efficacy data for this compound against HeLa S3 cells is not available in the search results, its inclusion in a diverse panel of cell lines for testing is a standard practice.

Potency Assessment through Inhibition of Colony Formation Assays

Colony formation assays, or clonogenic assays, are a critical tool for determining the long-term survival and proliferative capacity of cells following exposure to a cytotoxic agent. abcam.com This method has been central to evaluating the potency of this compound and its analogues. nih.govresearchgate.net The assay measures the ability of a single cell to form a colony of at least 50 cells. abcam.com The results are often expressed as the ID50 value, which is the concentration of the drug that inhibits colony formation by 50%. nih.govresearchgate.net This parameter provides a quantitative measure of the cytostatic activity of the compound. nih.gov

Comparative Activity with Parent Sparsomycin and Other Analogues

A significant finding from preclinical studies is that this compound exhibits greater potency than its parent compound, sparsomycin. nih.gov Research has indicated that this compound is approximately three times more effective than sparsomycin in inhibiting the colony formation of L1210 leukemia cells. nih.gov This enhanced activity is attributed to its increased lipophilicity. nih.gov

Structure-activity relationship studies have revealed several key features necessary for the biological activity of sparsomycin analogues. The S configuration of the chiral carbon atom and the R chirality of the sulfoxide (B87167) sulfur atom are crucial for optimal activity. nih.gov Furthermore, the presence of an oxygen atom on the alpha-sulfur atom is essential. nih.gov Modifications to the 6-methyluracilacryloyl part of the sparsomycin molecule generally lead to a loss of biological activity, highlighting the importance of the uracil (B121893) ring for interaction with the ribosome. researchgate.net In contrast, modifications in the "eastern C" fragment are tolerated to some extent, although they may result in reduced interaction with the ribosome compared to sparsomycin. researchgate.net

Interactive Data Table: In Vitro Activity of Sparsomycin and Analogues

CompoundRelative Potency (vs. Sparsomycin)Key Structural Feature
This compound 3x more potent nih.govIncreased lipophilicity due to octyl group nih.gov
Isosparsomycin Low activity nih.govCis double bond instead of trans nih.gov
S-deoxo analogues Low activity nih.govLack of oxygen on the alpha-sulfur atom nih.gov
Analogues with modified uracil ring Inactive researchgate.netAlterations to the 6-methyluracilacryloyl moiety researchgate.net

In Vivo Efficacy Studies in Non-Human Preclinical Models

Following promising in vitro results, the evaluation of this compound's efficacy has been extended to in vivo preclinical models. These studies are essential for understanding the compound's activity within a complex biological system.

Evaluation in Established Rodent Tumor Models

Sparsomycin and its analogues have been tested in various rodent tumor models, which have been instrumental in assessing their antitumor activity. ru.nl The L1210 leukemia model in mice has been a cornerstone for these in vivo studies. meliordiscovery.comnih.gov These models allow for the evaluation of a compound's ability to inhibit tumor growth and improve survival in a living organism. nih.gov

Development and Application of Advanced In Vivo Cancer Models (e.g., genetically engineered mouse models, syngeneic models, xenograft models)

The field of preclinical cancer research has seen the development of more sophisticated in vivo models to better recapitulate human cancer. nih.goveacr.org These include:

Syngeneic models , where mouse tumor cell lines are implanted into immunocompetent mice of the same strain. mdpi.com These models are particularly valuable for studying immuno-oncology agents. mdpi.compharmaron.com

Xenograft models , which involve the transplantation of human tumor cells or tissues into immunodeficient mice. researchgate.netnih.gov This allows for the study of human tumors in a living system.

Genetically engineered mouse models (GEMMs) , where mice are engineered to develop tumors that more closely mimic the genetic progression of human cancers. mdpi.comcrukscotlandinstitute.ac.uk

Orthotopic models , where tumors are implanted in the corresponding organ of origin, providing a more relevant tumor microenvironment. td2inc.com

These advanced models offer a more complex and physiologically relevant context to evaluate the efficacy of novel anticancer compounds like this compound. nih.govnih.gov

Assessment of Pharmacodynamic Biomarkers in Preclinical Models

In the preclinical evaluation of this compound, the assessment of pharmacodynamic biomarkers is crucial for understanding its mechanism of action and determining its biological effects in cellular and animal models. While dedicated pharmacodynamic biomarker studies for this compound are not extensively detailed in publicly available literature, its well-established role as a potent protein synthesis inhibitor allows for the extrapolation of relevant biomarkers based on its mechanism and the observed biological activities in preclinical assays.

The primary pharmacodynamic effect of this compound is the inhibition of protein synthesis. This is achieved through its interaction with the peptidyl transferase center on the large ribosomal subunit, thereby blocking peptide bond formation. ru.nlnih.govlibretexts.org Consequently, the most direct pharmacodynamic biomarker for this compound activity is the measurement of the rate of protein synthesis in treated cells or tissues. Standard assays, such as the incorporation of radiolabeled amino acids (e.g., ³H-leucine or ³⁵S-methionine) into newly synthesized proteins, provide a quantitative measure of this inhibitory effect. thermofisher.com A dose-dependent decrease in amino acid incorporation following treatment with this compound would serve as a key indicator of target engagement and biological activity.

A significant body of preclinical research on this compound has focused on its cytostatic activity, which is a direct consequence of its protein synthesis inhibition. The in vitro clonogenic assay using murine leukemia L1210 cells has been a cornerstone in evaluating the potency of this compound and its analogues. epo.orgnih.govresearchgate.net In this assay, the inhibition of colony formation serves as a critical pharmacodynamic endpoint, reflecting the compound's ability to halt cell proliferation.

Structure-activity relationship studies have demonstrated that this compound is significantly more potent than its parent compound, Sparsomycin. This increased activity is attributed to the lipophilic nature of the octyl side chain, which likely enhances its ability to cross cell membranes and reach its ribosomal target. nih.govresearchgate.net The 50% inhibitory dose (ID50) for colony formation is a key pharmacodynamic parameter derived from these assays.

Cytostatic Activity of Sparsomycin and this compound in L1210 Clonogenic Assay
CompoundID50 (nmol)Relative Activity (Sparsomycin = 1)
Sparsomycin0.121
This compound0.043

The data clearly indicates that this compound is approximately three times more effective than Sparsomycin at inhibiting the growth of L1210 leukemia cells in this preclinical model. nih.gov

Downstream of protein synthesis inhibition, other cellular processes can be monitored as secondary pharmacodynamic biomarkers. The arrest of the cell cycle and the induction of apoptosis are expected consequences of prolonged protein synthesis blockade. Therefore, the assessment of cell cycle distribution by flow cytometry and the measurement of apoptotic markers such as cleaved caspase-3 and cleaved poly(ADP-ribose) polymerase (PARP) would provide further evidence of this compound's pharmacodynamic effects in preclinical models.

Resistance Mechanisms to Sparsomycin Class Compounds and Octylsparsomycin

Identification of Molecular Pathways Conferring Resistance

Research into resistance, particularly in the sparsomycin-producing organism Streptomyces sparsogenes, has revealed that the primary mechanism is not the modification of the ribosomal target but rather an alteration of the drug's intracellular concentration. nih.govnih.gov This contrasts with resistance mechanisms for many other ribosome-targeting antibiotics, which often involve mutations in ribosomal RNA or proteins. nih.govresearchgate.net

Reduced Drug Accumulation via Active Efflux:

The principal mechanism of resistance identified in S. sparsogenes involves a reduced accumulation of sparsomycin (B1681979). nih.gov Studies have shown that resistant cells accumulate significantly less of the drug compared to sensitive cells, suggesting the presence of an active transport system that expels the compound. nih.gov This alteration in the permeability barrier is linked to a specific genetic determinant.

An open reading frame (ORF) designated srd, encoded within a 3.6-kbp DNA fragment from S. sparsogenes, has been shown to confer sparsomycin resistance when transferred to the sensitive Streptomyces lividans strain. nih.govnih.gov The protein encoded by srd is believed to be involved in a transport system, potentially an ATP-binding cassette (ABC) transporter, which actively pumps the drug out of the cell, coupling the transport to ATP hydrolysis. nih.govnih.gov ABC transporters are a well-documented family of proteins responsible for multidrug resistance in both bacteria and cancer cells by functioning as efflux pumps. nih.govfrontiersin.org This mechanism prevents the drug from reaching a sufficient intracellular concentration to inhibit protein synthesis effectively.

Target Site Modification:

While reduced accumulation is the primary observed mechanism for the natural producer, modification of the drug's target—the ribosome—is a common resistance strategy for many antibiotics that inhibit protein synthesis. embopress.org Sparsomycin binds to a highly conserved region of the 50S ribosomal subunit, specifically interacting with nucleotide A2602 in the 23S rRNA at the peptidyl transferase center. nih.gov The highly conserved nature of this binding site means that mutations are generally not well-tolerated by the organism. nih.gov However, mutations in the 23S rRNA or in adjacent ribosomal proteins (like L4) are known to confer resistance to other antibiotics that bind nearby, such as macrolides. researchgate.net Therefore, while not commonly reported for sparsomycin, the emergence of resistance via mutations at or near its ribosomal binding site remains a potential, albeit less frequent, molecular pathway.

Resistance MechanismMolecular BasisKey Genes/ProteinsEffect
Active Efflux / Reduced PermeabilityATP-dependent transport of the drug out of the cell.srd gene product, potential ABC Transporter family proteins. nih.govnih.govDecreased intracellular concentration of Octylsparsomycin, preventing it from reaching its ribosomal target. nih.gov
Target Site Modification (Hypothetical)Mutations in the drug's binding site on the ribosome.23S rRNA (e.g., at or near A2602), Ribosomal proteins (e.g., L4). nih.govresearchgate.netAltered ribosomal conformation, reducing the binding affinity of this compound to its target.

Strategies to Circumvent or Modulate Resistance in Preclinical Systems

Overcoming drug resistance is a central goal in the development of new therapeutics. For this compound, preclinical strategies are largely based on established principles of cancer therapy aimed at counteracting known and anticipated resistance mechanisms. nih.gov

Combination Therapies:

A primary strategy to overcome resistance is the use of combination therapies, where drugs targeting distinct molecular pathways are administered together. nih.gov This approach can create synergistic effects and reduce the likelihood of resistant cells emerging. For a protein synthesis inhibitor like this compound, this could involve co-administration with agents that target DNA replication, signal transduction pathways, or cell cycle checkpoints. nih.govnih.gov

Inhibition of Efflux Pumps:

Given that active efflux is a key resistance mechanism for the sparsomycin class, a direct counter-strategy is the use of "chemosensitizers" or efflux pump inhibitors. nih.gov Molecules that block the function of ABC transporters can restore the intracellular concentration of the primary drug to effective levels. While a specific inhibitor for the Srd protein has not been developed, inhibitors for other well-known ABC transporters like P-glycoprotein (P-gp) have been explored in oncology to reverse multidrug resistance.

Synthetic Lethality:

The concept of synthetic lethality has emerged as a powerful strategy in precision oncology. mdpi.com This approach targets a vulnerability that exists only in cancer cells (e.g., a mutation in a specific gene) by inhibiting a second, parallel pathway with a drug. nih.gov This combination is lethal to the cancer cell but not to normal cells. A preclinical strategy for this compound could involve screening for genes that, when silenced, display synthetic lethality in combination with the inhibition of protein synthesis. For example, cancer cells with certain DNA damage repair defects might be particularly vulnerable to translation inhibitors. nih.govfrontiersin.org

Modulation of the Tumor Microenvironment and Immunotherapy:

The tumor microenvironment can contribute to drug resistance. Strategies that modify this environment can enhance drug efficacy. reachmd.com Furthermore, combining cytotoxic agents like this compound with immunotherapies, such as immune checkpoint inhibitors, is a promising approach. nih.gov The rationale is that drug-induced cell death can release tumor antigens, priming the immune system to recognize and attack the cancer cells, a response that is then amplified by the checkpoint inhibitor. nih.gov

StrategyApproachPreclinical RationalePotential Combination Agents
Combination TherapyTargeting multiple, distinct cellular pathways simultaneously. nih.govReduces the probability of resistance by requiring cancer cells to overcome multiple insults.DNA damaging agents, Kinase inhibitors, Cell cycle inhibitors.
Efflux Pump InhibitionCo-administration of a resistance modulator that blocks drug efflux. nih.govRestores intracellular concentration of this compound in resistant cells.ABC transporter inhibitors (Chemosensitizers).
Synthetic LethalityExploiting cancer-specific genetic vulnerabilities. mdpi.comfrontiersin.orgSelectively kills cancer cells with specific mutations while sparing normal cells.PARP inhibitors (in BRCA-mutant cells), ATR/CHK1 inhibitors. nih.gov
Immuno-Oncology CombinationCombining cytotoxic effects with immune system activation. nih.govDrug-induced cell death enhances tumor antigen presentation, synergizing with immunotherapy.Immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1 antibodies). nih.gov

Advanced Analytical and Bioanalytical Methodologies in Octylsparsomycin Research

Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment

The structural integrity and purity of Octylsparsomycin are fundamental prerequisites for its development as a potential therapeutic agent. A combination of spectroscopic and chromatographic methods is employed to ensure these critical quality attributes.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, 1H and 13C NMR spectra provide detailed information about the chemical environment of each atom, confirming the presence of the octyl group and the core sparsomycin (B1681979) structure. acs.orgumn.edudatapdf.com

Mass Spectrometry (MS) is utilized to determine the molecular weight of this compound and to study its fragmentation patterns, which further corroborates its structure. github.iolibretexts.orgddugu.ac.in High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition. nih.govpnas.org

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound. pharmtech.comresearchgate.netsigmaaldrich.comscielo.brchromatographyonline.com Reversed-phase HPLC, often coupled with UV or MS detection, is commonly used to separate this compound from any impurities or related substances. epo.orgtandfonline.com The choice of column, mobile phase, and detector is critical for achieving optimal separation and sensitivity. pharmtech.comsigmaaldrich.com For instance, a reversed-phase C18 column with a methanol-water gradient is a common setup for analyzing sparsomycin analogues. tandfonline.com

Thin-Layer Chromatography (TLC) can also be employed as a rapid and simple method for monitoring reaction progress during synthesis and for preliminary purity checks. epo.org

Table 1: Representative HPLC Parameters for Analysis of Sparsomycin Analogues

ParameterValue
Column Reversed-Phase C18, 250 x 4.6 mm, 5 µm
Mobile Phase Methanol/Water gradient
Flow Rate 1.0 mL/min
Detection UV at 223 nm
Injection Volume 20 µL
Temperature Ambient
Note: These are representative parameters and may require optimization for the specific analysis of this compound.

Quantitative Bioanalytical Methods for Preclinical Pharmacological Studies

To understand the behavior of this compound in a biological system, robust quantitative bioanalytical methods are essential for preclinical pharmacokinetic studies. dovepress.comthno.orgadmescope.comcatapult.org.uknih.gov These studies measure the absorption, distribution, metabolism, and excretion (ADME) of the compound, providing critical information for its development.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in biological matrices such as plasma, urine, and tissue homogenates. pmda.go.jprrml.rofda.govresearchgate.netich.org This technique offers high sensitivity, selectivity, and a wide dynamic range, allowing for the accurate measurement of low concentrations of this compound.

The development of a quantitative LC-MS/MS method involves several key steps:

Method Development: This includes the optimization of chromatographic conditions to separate this compound from endogenous matrix components and the tuning of mass spectrometric parameters for optimal sensitivity and selectivity. pmda.go.jp

Sample Preparation: Biological samples require extraction to remove proteins and other interfering substances. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction.

Method Validation: The developed method must be rigorously validated according to regulatory guidelines (e.g., FDA, ICH) to ensure its accuracy, precision, selectivity, sensitivity, and stability. researchgate.netpmda.go.jprrml.rofda.govresearchgate.netich.org

Table 2: Key Parameters for Bioanalytical Method Validation

Validation ParameterDescriptionAcceptance Criteria (Typical)
Accuracy Closeness of determined value to the true value.Within ±15% of nominal concentration (±20% at LLOQ)
Precision Degree of scatter between a series of measurements.Coefficient of variation (CV) ≤15% (≤20% at LLOQ)
Selectivity Ability to differentiate and quantify the analyte in the presence of other components.No significant interference at the retention time of the analyte.
Lower Limit of Quantification (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10; accuracy and precision criteria met.
Stability Chemical stability of the analyte in the biological matrix under different conditions.Analyte concentration within ±15% of the initial concentration.

Methodologies for Studying Cellular Permeability and Intracellular Accumulation

The ability of this compound to cross cell membranes and accumulate within cells is a critical determinant of its biological activity. Several in vitro models are employed to assess these properties.

The Caco-2 cell permeability assay is a widely used model to predict the intestinal absorption of orally administered drugs. evotec.comresearchgate.netnih.govbioivt.commedtechbcn.com Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized epithelial cells that mimic the intestinal barrier. The transport of this compound across this monolayer is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The apparent permeability coefficient (Papp) is calculated, and an efflux ratio (Papp(B-A)/Papp(A-B)) greater than 2 suggests that the compound is a substrate for efflux transporters. evotec.com

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput screening method that assesses the passive permeability of a compound across an artificial lipid membrane. evotec.comnih.govbienta.netnih.gov This assay provides a measure of a compound's ability to diffuse across a lipid barrier, which is a key component of cell membranes.

Studies on intracellular accumulation aim to quantify the concentration of this compound within cells. physionet.org This can be achieved by incubating cells with the compound, followed by cell lysis and quantification of the intracellular drug concentration using LC-MS/MS. mdpi.comethernet.edu.etwikipedia.org Understanding the extent of intracellular accumulation is crucial, as it directly relates to the concentration of the drug at its site of action, which for this compound is the ribosome. nih.govpnas.orgnih.govnih.gov

Table 3: Common In Vitro Assays for Permeability and Accumulation

AssayPrincipleKey Parameters MeasuredApplication in this compound Research
Caco-2 Permeability Assay Transport across a polarized monolayer of human intestinal cells.Apparent permeability coefficient (Papp), Efflux Ratio.Prediction of oral absorption and identification of potential efflux transporter interactions.
PAMPA Passive diffusion across an artificial lipid membrane.Permeability coefficient (Pe).High-throughput screening of passive permeability.
Intracellular Accumulation Study Quantification of compound concentration within cultured cells.Intracellular concentration, Accumulation ratio.Determining the concentration of this compound at its intracellular target.

Future Directions and Translational Perspectives in Octylsparsomycin Research

Exploration of Novel Octylsparsomycin Analogues with Tuned Properties

The synthesis and evaluation of sparsomycin (B1681979) analogues have revealed critical structure-activity relationships (SAR), with this compound emerging as a key compound due to its enhanced lipophilicity and threefold greater effectiveness compared to sparsomycin. slideshare.net Future research will focus on the rational design and synthesis of new analogues with fine-tuned properties to optimize efficacy and explore new therapeutic niches.

Key areas of exploration for novel analogues include:

Modification of the Alkyl Chain: The length and branching of the alkyl group significantly influence lipophilicity and, consequently, cytostatic activity. slideshare.net Systematic modifications of the octyl chain to include other alkyl, alkenyl, or alkynyl groups could further enhance membrane permeability and cellular uptake.

Stereochemical Optimization: The stereochemistry at the chiral carbon and the sulfoxide (B87167) sulfur atom is crucial for optimal biological activity. slideshare.netru.nl Future synthetic strategies will aim to produce stereochemically pure isomers to isolate the most active configurations and minimize potential off-target effects.

Alterations to the Uracil (B121893) Moiety: The uracil ring plays a significant role in the interaction of sparsomycin with the ribosomal peptidyl transferase. researchgate.net While major modifications to the uracil ring have been shown to render the drug inactive, subtle modifications could modulate binding affinity and specificity. researchgate.net

Introduction of Functional Groups: The incorporation of specific functional groups could be explored to improve solubility, target specific cell types, or introduce photo-reactive properties for mechanistic studies. researchgate.net

The following table summarizes the key structural features of sparsomycin and the impact of their modification on activity, providing a roadmap for the design of future this compound analogues.

Structural FeatureModificationImpact on ActivityReference(s)
Alkyl Chain Increased lipophilicity (e.g., octyl group)Increased cytostatic activity slideshare.net
Chiral Carbon Alteration from S to R configurationReduced activity slideshare.netru.nl
Sulfoxide Sulfur Alteration from R to S configurationReduced activity slideshare.netru.nl
Double Bond trans to cis isomerizationLow activity slideshare.net
Uracil Ring Major modificationsInactivation of the drug researchgate.net

Integration of this compound into Mechanistic Studies of Protein Synthesis

Sparsomycin and its analogues are powerful tools for elucidating the mechanisms of protein synthesis. researchgate.net this compound, with its high potency, can be further integrated into advanced mechanistic studies to provide a more granular understanding of ribosomal function and the translation process.

Future research in this area will likely involve:

Ribosome Profiling: This high-throughput sequencing technique can map the precise location of ribosomes on mRNA transcripts. nih.gov Using this compound in ribosome profiling experiments can help to identify specific steps in translation that are most sensitive to its inhibitory effects and reveal how it impacts the translation of different classes of mRNAs.

Cryo-Electron Microscopy (Cryo-EM): High-resolution structural studies using cryo-EM can visualize the binding of this compound to the ribosome. This can provide a detailed picture of the molecular interactions at the peptidyl transferase center and explain the basis for its inhibitory activity and the structure-activity relationships observed with different analogues.

In Vitro Translation Systems: Reconstituted cell-free translation systems, such as the PURE system, offer a controlled environment to study the effects of inhibitors on specific stages of protein synthesis without the complexity of a cellular environment. neb.com These systems can be used to dissect the precise mechanism of action of this compound on initiation, elongation, and termination.

Fluorescence Polarization (FP) Binding Assays: Competitive FP binding assays can be used to determine the binding affinity of this compound and its analogues to the ribosome and to investigate how its binding is affected by the presence of other antibiotics that target the ribosome. nih.govmdpi.com

Advanced Preclinical Model Development for Comprehensive Evaluation

To accurately predict the clinical potential of this compound and its novel analogues, it is crucial to move beyond simple in vitro assays and utilize advanced preclinical models that better recapitulate the complexity of human tumors.

Future preclinical evaluation will necessitate the development and use of:

Patient-Derived Xenograft (PDX) Models: PDX models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, maintain the heterogeneity and architecture of the original human tumor. oncotarget.commolonc.ca Evaluating this compound in a panel of PDX models representing different cancer subtypes can provide a more realistic assessment of its anti-tumor efficacy.

Genetically Engineered Mouse Models (GEMMs): GEMMs are designed to develop tumors that are driven by specific genetic mutations found in human cancers. slideshare.net These models allow for the study of drug efficacy in the context of a fully intact immune system and a natural tumor microenvironment.

Orthotopic Xenograft Models: In contrast to subcutaneous models, orthotopic models involve implanting cancer cells into the corresponding organ of origin in the mouse (e.g., breast cancer cells into the mammary fat pad). researchgate.net This provides a more physiologically relevant environment to study tumor growth, metastasis, and response to therapy.

Humanized Mouse Models: These are immunodeficient mice engrafted with human immune cells, allowing for the study of interactions between the drug, the tumor, and the human immune system. nih.gov This is particularly important for evaluating potential immunomodulatory effects of this compound.

The following table outlines the advantages of these advanced preclinical models for the evaluation of this compound.

Preclinical ModelKey Advantages for this compound EvaluationReference(s)
Patient-Derived Xenograft (PDX) Preserves human tumor heterogeneity and microenvironment. oncotarget.commolonc.ca
Genetically Engineered Mouse (GEMM) Allows study in the context of an intact immune system. slideshare.net
Orthotopic Xenograft Provides a physiologically relevant tumor microenvironment. researchgate.net
Humanized Mouse Models Enables investigation of interactions with the human immune system. nih.gov

Potential for Combination Strategies in Preclinical Research

Combining therapeutic agents with different mechanisms of action is a cornerstone of modern cancer therapy, often leading to synergistic effects and overcoming drug resistance. nih.govmdpi.com The unique mechanism of action of this compound as a protein synthesis inhibitor makes it an attractive candidate for combination studies with other anticancer agents.

Future preclinical research should explore the synergistic potential of this compound in combination with:

Chemotherapeutic Agents: Combining this compound with traditional chemotherapies that target DNA replication or cell division could lead to enhanced tumor cell killing. nih.govnih.gov The rationale is that inhibiting protein synthesis could prevent the production of proteins involved in DNA repair or cell cycle progression, thus sensitizing cancer cells to the effects of chemotherapy.

Targeted Therapies: Many targeted therapies inhibit specific signaling pathways that are crucial for cancer cell growth and survival. Combining this compound with inhibitors of pathways like PI3K/AKT/mTOR could provide a multi-pronged attack on cancer cells.

Immunotherapies: The interplay between protein synthesis and the immune system is an emerging area of research. Preclinical studies could investigate whether this compound can modulate the expression of antigens on the surface of tumor cells, making them more visible to the immune system and enhancing the efficacy of immune checkpoint inhibitors.

Antivirulence Compounds: In the context of infectious diseases, combining protein synthesis inhibitors with compounds that target bacterial virulence factors can have synergistic effects. plos.org While not directly applicable to cancer, this principle of dual-targeting could inspire novel combination strategies.

The potential for synergistic interactions, where the combined effect of two drugs is greater than the sum of their individual effects, is a key driver for these studies. umn.edubiologyonline.comhiv.gov Preclinical models, particularly PDX and GEMM models, will be instrumental in identifying the most effective combination strategies and the optimal sequencing of drug administration. firstwordpharma.com

Q & A

Q. How can researchers address potential biases when interpreting this compound’s preclinical efficacy data?

  • Methodological Answer :
  • Blinded analysis : Separate data collection and interpretation teams to reduce confirmation bias.
  • Preregistration : Publish study protocols on platforms like Open Science Framework before experimentation.
  • FAIR data principles : Ensure datasets are Findable, Accessible, Interoperable, and Reusable for independent validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.